molecular formula C5H12N2O3S B1676390 Methionine sulfoximine CAS No. 1982-67-8

Methionine sulfoximine

Cat. No. B1676390
CAS RN: 1982-67-8
M. Wt: 180.23 g/mol
InChI Key: SXTAYKAGBXMACB-UHFFFAOYSA-N
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Description

Methionine sulfoximine (MSO), also known as MetSox, is an irreversible glutamine synthetase inhibitor . It is the sulfoximine derivative of methionine with convulsant effects . MSO is composed of two different diastereomers, which are L-S-Methionine sulfoximine and L-R-Methionine sulfoximine . These affect the longevity of the model mouse for Lou Gehrig’s disease .


Synthesis Analysis

Sulfoximines such as MSO are emerging moieties for medicinal and biological chemistry . A straightforward means of late-stage one-step oxidation of methionine residues within polypeptides to afford NH-sulfoximines has been described . This process also includes chemoselective subsequent elaboration, most notably by copper (II)-mediated N–H cross-coupling at methionine sulfoximine residues with arylboronic acid reagents .


Molecular Structure Analysis

The molecular formula of MSO is C5H12N2O3S . The IUPAC name is 2-amino-4-(methylsulfonimidoyl)butanoic acid . The InChI is InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9) .


Chemical Reactions Analysis

MSO is involved in various chemical reactions. For instance, it undergoes late-stage one-step oxidation of methionine residues within polypeptides to afford NH-sulfoximines . This process also includes chemoselective subsequent elaboration, most notably by copper (II)-mediated N–H cross-coupling at methionine sulfoximine residues with arylboronic acid reagents .


Physical And Chemical Properties Analysis

MSO is a non-proteinogenic alpha-amino acid that is the sulfoximine derivative of methionine . It is a methionine derivative, a sulfoximide, and a non-proteinogenic alpha-amino acid .

Scientific Research Applications

1. Inhibition of Glutathione Synthesis

Methionine sulfoximine (MSO) has been studied for its ability to inhibit glutathione synthesis. This property makes it a valuable tool for experimental systems aiming to understand the role of glutathione in various biological processes. Griffith and Meister (1979) found that MSO is less effective than its analog, buthionine sulfoximine, in inhibiting gamma-glutamylcysteine synthetase, a key enzyme in glutathione synthesis (Griffith & Meister, 1979).

2. Induction of Seizures in Animal Models

MSO is known to induce tonic-clonic seizures in animals, resembling forms of human epilepsy. Cloix et al. (2010) conducted a study to select mouse lines based on their latency to MSO-dependent seizures. This research provides insights into the genetic basis of susceptibility to seizures and can aid in understanding human epileptic disorders (Cloix et al., 2010).

3. Potential Therapeutic Benefits

MSO shows therapeutic potential in various diseases. Brusilow and Peters (2017) highlighted its benefits in animal models for diseases like hepatic encephalopathy, amyotrophic lateral sclerosis (ALS), stroke, and immune response-related conditions. They argue for considering MSO in drug development for these diseases (Brusilow & Peters, 2017).

4. Effects on Carbohydrate Metabolism

Hélary-Bernard et al. (2000) investigated the impact of MSO on carbohydrate anabolism and related gene expression in the rodent brain. Their findings suggest that MSO enhances energy carbohydrate synthesis in the brain, potentially affecting glucose synthesis genes (Hélary-Bernard et al., 2000).

5. Reduction of Brain Infarct Volume

MSO has been observed to reduce cortical infarct size in rats after middle cerebral artery occlusion, suggesting a protective effect in stroke models. Swanson et al. (1990) propose that MSO's inhibition of glutamine synthetase and its effect on brain glycogen stores may underlie this neuroprotective mechanism (Swanson et al., 1990).

6. Molecular and Biochemical Studies

Cooper et al. (1976) conducted biochemical studies to understand the enzymatic reactions involving MSO, providing detailed insights into its chemical behavior and potential interactions in biological systems (Cooper, Stephani, & Meister, 1976).

Safety And Hazards

When handling MSO, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sulfoximines such as MSO have recently received significant interest as bioactive agents . The sulfoximine group is often considered a tetrahedral transition-state mimetic in enzyme inhibition, and synthetic methods targeting small-molecule sulfoximines have been developed, especially in recent years . The development of strategies for direct and selective preparation of NH-sulfoximines, even in enantioenriched form or by using sustainable approaches and continuous flow synthesis, are reported . Transformations of sulfoximines by N−S, N−P, N−C bond forming processes and cyclization reactions are also covered .

properties

IUPAC Name

2-amino-4-(methylsulfonimidoyl)butanoic acid
Source PubChem
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InChI

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTAYKAGBXMACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201031266
Record name Methionine sulfoximine
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Molecular Weight

180.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Methionine sulfoximine
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Product Name

Methionine sulfoximine

CAS RN

1982-67-8
Record name Methionine sulfoximine
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Record name Methionine sulfoximine
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Record name Methionine sulfoximine
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Record name 2-amino-4-(S-methylsulphonimidoyl)butyric acid
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Record name Methionine sulfoximine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,160
Citations
WB Rowe, A Meister - … of the National Academy of Sciences, 1970 - National Acad Sciences
… The convulsant agent methionine sulfoximine inhibits brain glutamine synthetase … enzyme as methionine sulfoximine phosphate. Only one of the four isomers of methionine sulfoximine, …
Number of citations: 127 www.pnas.org
WB Rowe, RA Ronzio, A Meister - Biochemistry, 1969 - ACS Publications
… that the methionine sulfoximine … of methionine sulfoximine and P¡. The present work, which was undertaken in order to further characterize the enzymebound methionine sulfoximine …
Number of citations: 195 pubs.acs.org
RA Ronzio, WB Rowe, A Meister - Biochemistry, 1969 - ACS Publications
… Methionine sulfoximine was first isolated from nitrogen … Administration of methionine sulfoximine to animals produces … of methionine sulfoximine is related solely to its effect on …
Number of citations: 412 pubs.acs.org
PG Richman, M Orlowski, A Meister - Journal of Biological Chemistry, 1973 - Elsevier
… These considerations led us to examine the effect of methionine sulfoximine on y-… In the present studies we found that methionine sulfoximine also inhibits y-glutamylcysteine synthctase …
Number of citations: 173 www.sciencedirect.com
RA Ronzio, A Meister - … of the National Academy of Sciences, 1968 - National Acad Sciences
… Thus, incubation of the enzyme with methionine sulfoximine (in the presence of ATP … methionine sulfoximine to the enzyme.23 We now report that a derivative of methionine sulfoximine …
Number of citations: 205 www.pnas.org
PS Carlson - Science, 1973 - science.org
… to the methionine analog, methionine sulfoximine (MSO). It has … Methionine sulfoximine produces a chlorotic halo on tobacco … which were resistant to methionine sulfoximine, an analog …
Number of citations: 490 www.science.org
JS Roth, A Wase, HJ Eichel - Journal of Biological Chemistry, 1953 - Elsevier
Methionine sulfoximine (MSI) was identified by three groups of investigators (l-3) as the toxic factor in nitrogen trichloride-treated wheat gluten. This drug has been shown to be toxic to …
Number of citations: 11 www.sciencedirect.com
IH Krakoff - Clinical Pharmacology & Therapeutics, 1961 - Wiley Online Library
… In 1950, the taxie substance in "agenized" flour was identified as methionine sulfoximine, an … animal tumors, the e:lfect of methionine sulfoximine on the growth of sarcoma 180 in mice …
Number of citations: 25 ascpt.onlinelibrary.wiley.com
WSA Brusilow, TJ Peters - Expert Opinion on Therapeutic Targets, 2017 - Taylor & Francis
Introduction: Methionine sulfoximine (MSO), a well-characterized inhibitor of glutamine synthetase, displays significant therapeutic benefits in animal models for several human diseases…
Number of citations: 23 www.tandfonline.com
M Proler, P Kellaway - Epilepsia, 1962 - Wiley Online Library
… induced by methionine sulfoximine are intermittent in nature … the discovery of methionine sulfoximine and its subsequent … shown to be caused by methionine sulfoximine toxicity was first …
Number of citations: 51 onlinelibrary.wiley.com

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